

Dichloromethane-d2: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Dichloromethane-d2*

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An in-depth examination of the properties, synthesis, and applications of **Dichloromethane-d2**, a crucial solvent in modern analytical chemistry.

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on **Dichloromethane-d2** (CD_2Cl_2), also known as deuterated methylene chloride. This isotopically labeled solvent is indispensable in Nuclear Magnetic Resonance (NMR) spectroscopy and other sensitive analytical techniques where the presence of proton signals from the solvent would interfere with the analysis of the solute.

Core Properties of Dichloromethane-d2

Dichloromethane-d2 is a colorless, volatile liquid with a sweet, chloroform-like odor.^{[1][2]} Its physical and chemical properties are summarized in the table below. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, is the key feature that makes it invaluable for NMR spectroscopy.^{[1][3]}

Property	Value
CAS Number	1665-00-5[1][4][5][6][7][8]
Molecular Formula	CD ₂ Cl ₂ [1][5][6][7]
Molecular Weight	86.94 g/mol [4][5][6][9]
Density	1.362 g/mL at 25 °C[4][10][11][12]
Boiling Point	39.75 - 40 °C[4][10][11][12]
Melting Point	-97 °C[4][10][11][12]
Refractive Index	n _{20/D} 1.4217[4]
Solubility	Miscible with alcohol, ether, and dimethyl formamide.[2][4] Insoluble in water.[4]
Appearance	Clear, colorless liquid[1][2]

Synthesis of Dichloromethane-d₂ via Phase-Transfer Catalysis

A common and efficient method for the synthesis of **Dichloromethane-d₂** is through the deuterium exchange of Dichloromethane (CH₂Cl₂) under phase-transfer catalysis (PTC) conditions.[1][4][5] This process involves the transfer of deuteroxide ions from an aqueous phase to an organic phase containing the methylene chloride.

Experimental Protocol:

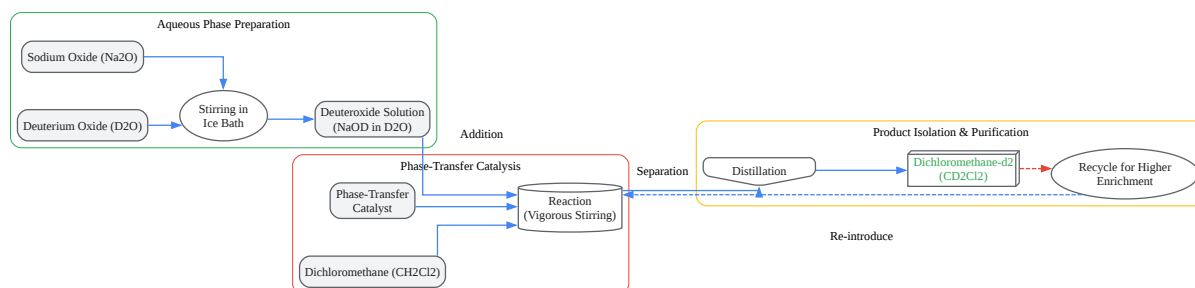
Materials:

- Dichloromethane (CH₂Cl₂)
- Deuterium oxide (D₂O)
- Sodium oxide (Na₂O) or Sodium deuteroxide (NaOD)
- Phase-transfer catalyst (e.g., Aliquat 336 or Tetrabutylammonium hydrogen sulfate)[1][4][5]

- Round-bottomed flask
- Stirrer
- Condenser
- Drying tube (e.g., with CaCl_2)
- Distillation apparatus

Procedure:

- **Preparation of the Deuteroxide Solution:** In a round-bottomed flask cooled in an ice-water bath, carefully add sodium oxide (Na_2O) in small portions to deuterium oxide (D_2O) with stirring.^[4] This reaction is exothermic and generates the deuteroxide ions in situ. The molar ratio of D_2O to Na_2O is typically around 5:1.^[1]
- **Reaction Setup:** Equip the flask with a condenser fitted with a drying tube to protect the reaction from atmospheric moisture.
- **Addition of Reactants:** To the stirred deuteroxide solution, add a solution of dichloromethane and the phase-transfer catalyst.^[4] A typical molar ratio of catalyst to dichloromethane is approximately 0.004.^[1]
- **Reaction:** The reaction mixture is stirred vigorously at a controlled temperature (e.g., 10-15 °C) for several hours.^[4] The progress of the deuterium exchange can be monitored by taking aliquots from the organic layer and analyzing them using ^1H NMR spectroscopy.^[4]
- **Product Isolation:** Upon completion of the reaction, the deuterated dichloromethane is separated from the aqueous phase. This can be achieved by distillation of the reaction mixture.^[4] The boiling point of the azeotrope of **dichloromethane- d_2** and water is approximately 38.8 °C.^[4]
- **Recycling for Higher Enrichment:** To achieve a higher degree of deuteration (e.g., >99%), the isolated **dichloromethane- d_2** can be subjected to one or more additional cycles of the exchange reaction with a fresh aqueous deuteroxide phase.^{[1][4][5]}



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Workflow for the synthesis of **Dichloromethane-d₂**.

Application in NMR Spectroscopy

The primary application of **Dichloromethane-d₂** is as a solvent for NMR spectroscopy.^{[3][7]} Its key advantages in this context are:

- **Signal Avoidance:** Being deuterated, it does not produce large solvent peaks in ¹H NMR spectra, which would otherwise obscure the signals from the analyte.^[3]
- **Good Solubility:** It is a non-polar solvent capable of dissolving a wide range of organic compounds, including non-polar substances like hydrocarbons, fats, and oils.^[7]
- **Chemical Inertness:** **Dichloromethane-d₂** is chemically inert and does not typically react with the sample being analyzed.^[7]

- Low Viscosity: Its low viscosity leads to better sample mixing, faster diffusion, and reduced line broadening in NMR spectra, resulting in higher quality data.[\[7\]](#)

Experimental Protocol: General NMR Sample Preparation

Materials:

- Analyte (compound of interest)
- **Dichloromethane-d2**
- NMR tube (clean and dry)
- Pipette
- Vortex mixer (optional)
- Filter (e.g., cotton wool in a Pasteur pipette)

Procedure:

- Drying Glassware: Ensure the NMR tube and any glassware used for sample preparation are thoroughly dried, for instance, by heating in an oven at ~150 °C for 24 hours and cooling under an inert atmosphere.[\[13\]](#)
- Dissolving the Sample: Weigh an appropriate amount of the analyte (typically 1-10 mg for ¹H NMR of small organic molecules) and dissolve it in approximately 0.5 - 0.6 mL of **Dichloromethane-d2**.[\[10\]](#)
- Transfer to NMR Tube: Transfer the solution into the NMR tube. If the solution contains any solid particles or appears cloudy, it should be filtered.[\[10\]](#) A Pasteur pipette with a small cotton plug can be used for this purpose.
- Homogenization: Gently mix the sample in the NMR tube to ensure it is homogeneous. A vortex mixer can be used for this, which is preferable to shaking to avoid contamination from the cap.[\[13\]](#)

- **Cleaning the Tube:** Before inserting the sample into the NMR spectrometer, clean the outer surface of the NMR tube with a solvent like acetone or isopropanol to remove any dirt or fingerprints.[10]

Conclusion

Dichloromethane-d2 is a vital tool for chemists and researchers, particularly in the field of drug discovery and development where structural elucidation by NMR is paramount. Its unique properties allow for clear and unambiguous spectral analysis of a wide array of compounds. The synthesis protocol described herein provides a reliable method for its preparation, ensuring a steady supply for critical research applications. Proper sample handling and preparation techniques, as outlined, are essential to fully leverage the benefits of this deuterated solvent and obtain high-quality analytical data.

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